

Synthesis of Peptidomimetics with Serine Analogs: Application Notes and Protocols

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Compound of Interest

Compound Name: Methyl benzyl-DL-serinate

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Introduction

Peptidomimetics are pivotal in modern drug discovery, offering the potential to mimic or block biological interactions with improved pharmacological properties over their natural peptide counterparts. Serine, a functionally versatile amino acid, is a frequent target for modification to enhance peptide stability, cell permeability, and receptor affinity. This document provides detailed application notes and protocols for the synthesis and characterization of peptidomimetics incorporating serine analogs, including phosphoserine, glycosylated serine, and serine-to-alanine mimetics. These protocols are designed for researchers engaged in the development of novel therapeutics targeting a range of biological pathways.

I. Synthesis of Phosphoserine-Containing Peptidomimetics

Phosphorylation is a key post-translational modification regulating numerous cellular processes. The synthesis of phosphopeptides is essential for studying these signaling pathways. The following protocols detail the solid-phase synthesis of phosphoserine-containing peptides using Fmoc chemistry.

Data Presentation: Synthesis and Activity of Phosphoserine Peptidomimetics

Peptidomimetic Target	Serine Analog	Synthesis Yield (%)	Purity (%)	Biological Activity	Reference
14-3-3 Protein Inhibitor	Phosphoserine Mimetic	Not Reported	>95	IC50 = 2.6 μ M	[1]
14-3-3 Protein Inhibitor (Prodrug)	Difluoromethylenephosphonate	Not Reported	>95	IC50 = 5 μ M (in cells)	[1]
Tau Phosphopeptide	Phosphoserine	Not Reported	>95	Used to raise phosphorylation-dependent antisera	[2]

Experimental Protocols

This protocol utilizes a building block approach where a protected phosphoserine monomer is incorporated directly into the peptide sequence.

Materials:

- Fmoc-Ser(PO(OBzl)OH)-OH or other suitably protected phosphoserine derivative
- Rink Amide or Wang resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine (20% in DMF)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)

- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Solid-phase peptide synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
 - Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.
 - Add the activated amino acid solution to the resin and shake for 2-4 hours.
 - Monitor the coupling reaction using a Kaiser test.
- Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the incorporation of the phosphoserine analog, use Fmoc-Ser(PO(OBzl)OH)-OH.
- Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
- Cleavage and Global Deprotection:
 - Wash the resin with DCM and dry under vacuum.

- Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

This method involves the synthesis of the peptide chain with an unprotected serine residue, followed by phosphorylation on the solid support.

Materials:

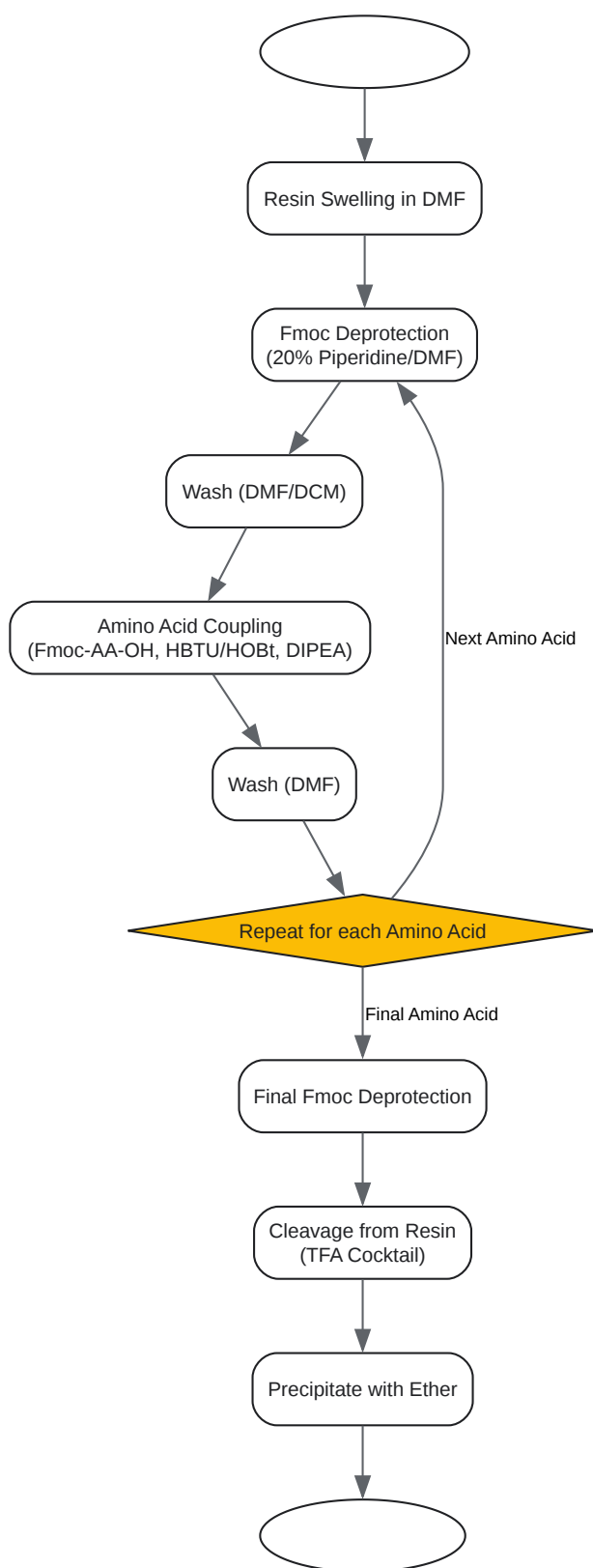
- Peptide-resin with an unprotected serine hydroxyl group
- Dibenzyl N,N-diisopropylphosphoramidite
- Tetrazole
- tert-Butyl hydroperoxide (TBHP)
- TFA cleavage cocktail

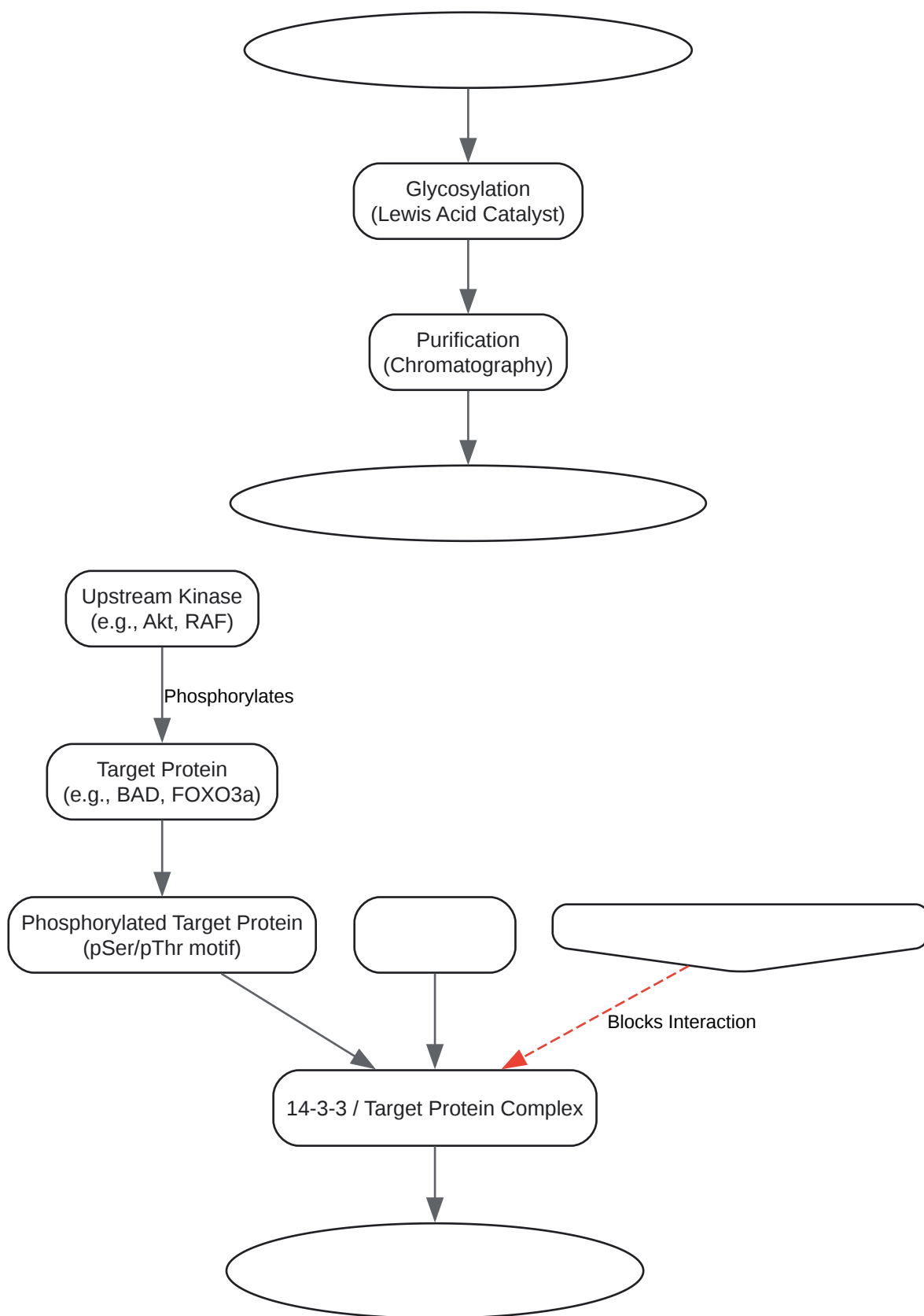
Procedure:

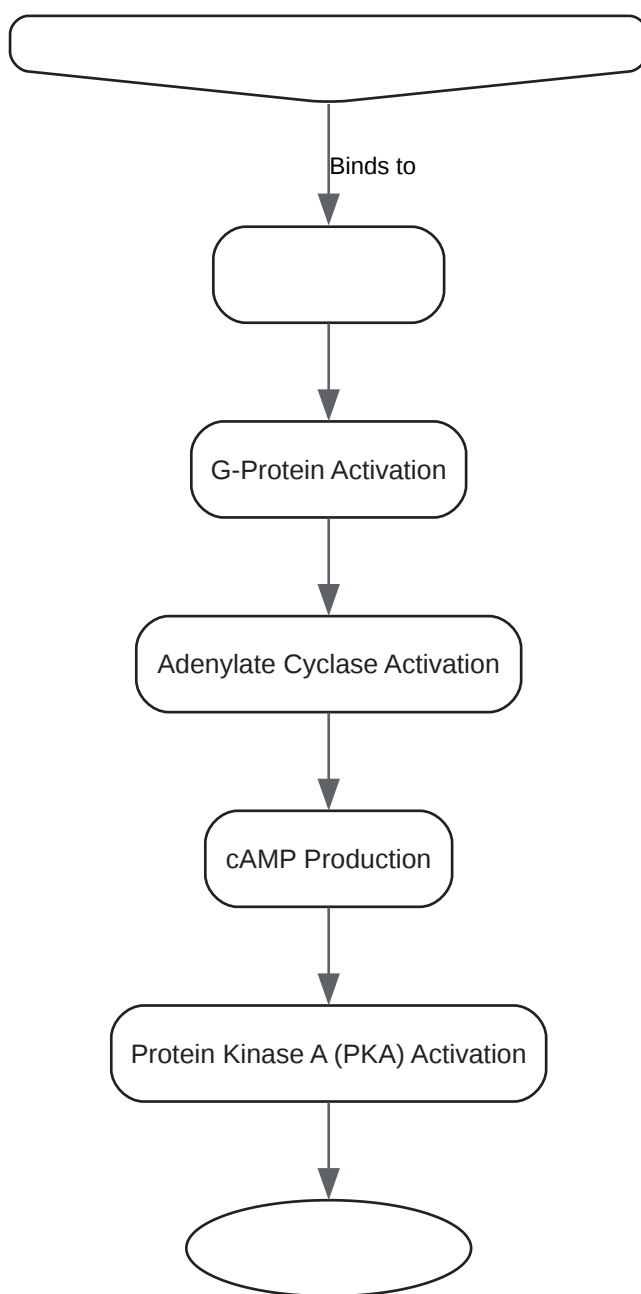
- Peptide Synthesis: Synthesize the peptide on the resin using standard Fmoc-SPPS protocols, incorporating Fmoc-Ser-OH at the desired position.
- Phosphitylation:
 - Swell the peptide-resin in anhydrous DCM.
 - Add a solution of dibenzyl N,N-diisopropylphosphoramidite (5 equivalents) and tetrazole (10 equivalents) in anhydrous DCM.
 - Shake the reaction mixture for 2 hours at room temperature.
- Oxidation:

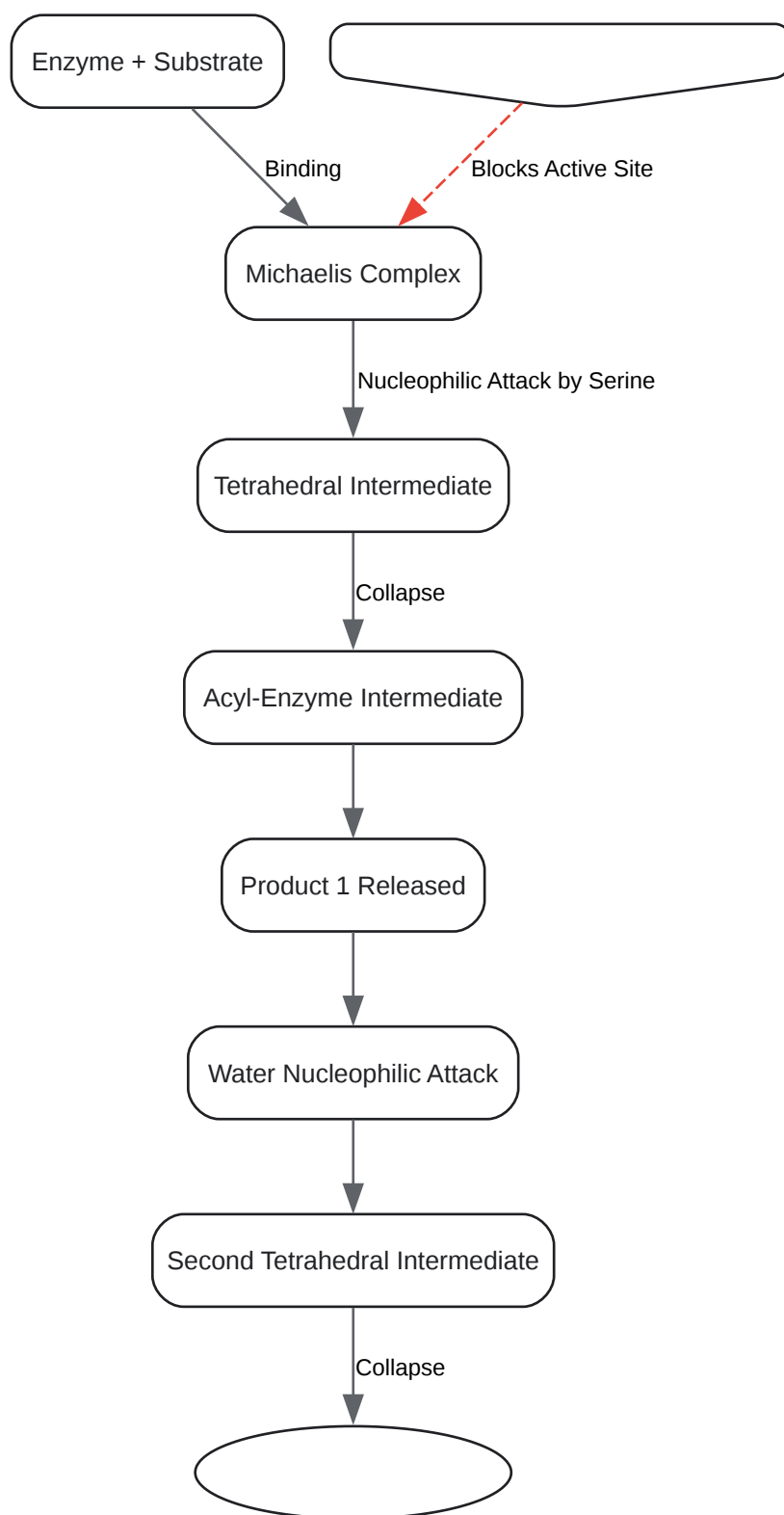
- Wash the resin with DCM.
- Add a solution of TBHP (10 equivalents) in DCM and shake for 1 hour.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups as described in Protocol 1, step 7. The benzyl groups on the phosphate are removed during the TFA cleavage.

Visualization: Synthesis Workflow









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References

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